molecular formula C8H20Sn B1219993 Tetraethyltin CAS No. 597-64-8

Tetraethyltin

Cat. No. B1219993
Key on ui cas rn: 597-64-8
M. Wt: 234.95 g/mol
InChI Key: RWWNQEOPUOCKGR-UHFFFAOYSA-N
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Patent
US06699879B1

Procedure details

2-Bromo-5-nitrobenzoic acid methyl ester (1.0 g), lithium chloride (0.49 g), tetraethyltin (0.96 g) and bis(triphenylphosphine)-palladium(II)chloride (0.1 g) were combined in dimethylformamide (20 ml) and heated at 100° C. for 8 h. Solvent was removed at reduced pressure and the residue column chromatographed (silica gel, dichloromethane/petroleum ether 30:70) to give the title compound (0.45 g). 1H NMR (CDCl3) δ: 1.28 (3H, t, J=7.4 Hz), 3.10 (2H, q, J=7.4Hz), 3.96 (3H, s), 7.47 (1H, d, J=8.5 Hz), 8.27 (1H, dd, J=2.5, 8.5 Hz), 8.73 (1H, d, J=2.5 Hz)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
bis(triphenylphosphine)-palladium(II)chloride
Quantity
0.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1Br.[Cl-].[Li+].[CH2:17]([Sn](CC)(CC)CC)[CH3:18]>CN(C)C=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[CH2:17][CH3:18] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)=O
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
0.96 g
Type
reactant
Smiles
C(C)[Sn](CC)(CC)CC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
bis(triphenylphosphine)-palladium(II)chloride
Quantity
0.1 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue column chromatographed (silica gel, dichloromethane/petroleum ether 30:70)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)[N+](=O)[O-])CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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